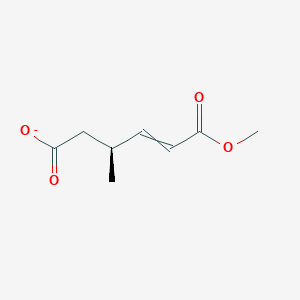
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a keto group on a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-buten-1-ol and methoxyacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol, while catalysts such as p-toluenesulfonic acid are used to promote esterification.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which (3S)-6-methoxy-3-methyl-6-oxohex-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3S)-6-methoxy-3-methyl-6-oxohexanoate: Similar structure but lacks the double bond in the hexenoate backbone.
(3S)-6-methoxy-3-methyl-6-oxohept-4-enoate: Similar structure with an additional carbon in the backbone.
Uniqueness
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate is unique due to its specific combination of functional groups and the presence of a double bond in the hexenoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
826994-97-2 |
|---|---|
Molecular Formula |
C8H11O4- |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
(3S)-6-methoxy-3-methyl-6-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(5-7(9)10)3-4-8(11)12-2/h3-4,6H,5H2,1-2H3,(H,9,10)/p-1/t6-/m1/s1 |
InChI Key |
WZXBIXOFDLUMNM-ZCFIWIBFSA-M |
Isomeric SMILES |
C[C@@H](CC(=O)[O-])C=CC(=O)OC |
Canonical SMILES |
CC(CC(=O)[O-])C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















